tert-Butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Description
Chemical Structure and Properties tert-Butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound featuring a fused bicyclic system with one oxygen atom (1-oxa) and one nitrogen atom (9-aza). The tert-butyl carbamate group at position 9 acts as a protective moiety, while the 4-amino substituent introduces a reactive primary amine.
Properties
IUPAC Name |
tert-butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-7-5-14(6-8-16)10-11(15)4-9-18-14/h11H,4-10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGXPXOAIZQEKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CCO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate with an amine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature around 0°C to 25°C.
Reduction: Lithium aluminum hydride; reaction temperature around 0°C to 25°C.
Substitution: Alkyl halides; reaction temperature around 0°C to 25°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Basic Information
- IUPAC Name : tert-butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
- Molecular Formula : C14H26N2O3
- Molecular Weight : 270.37 g/mol
- CAS Number : 1250994-52-5
- Purity : 97% .
Structural Features
The compound features a spirocyclic structure that is characteristic of various biologically active molecules. The presence of both amino and carboxylate functional groups suggests potential interactions with biological targets, particularly in the central nervous system.
Pharmacological Potential
-
GABA Receptor Modulation :
- Studies have indicated that derivatives of spirocyclic compounds, including this compound, can act as antagonists at the gamma-aminobutyric acid type A (GABAAR) receptors. These receptors play a crucial role in mediating inhibitory neurotransmission in the brain, making them important targets for anxiolytic and sedative drugs .
- Neuroprotective Effects :
- Immunomodulatory Actions :
Synthetic Applications
The compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecules for pharmaceutical applications. Its ability to undergo various chemical transformations allows chemists to modify its structure to enhance biological activity or reduce toxicity.
Case Study 1: GABAAR Antagonism
In a study examining the structure-activity relationship (SAR) of GABAAR ligands, researchers found that modifications to the spirocyclic framework significantly affected binding affinity and receptor selectivity. The introduction of the tert-butyl group was noted to improve solubility and bioavailability, suggesting a promising avenue for drug design .
Case Study 2: Neuroprotection
A recent investigation into neuroprotective agents highlighted the efficacy of spirocyclic compounds in cellular models of oxidative stress. The study demonstrated that this compound could reduce neuronal cell death induced by oxidative damage, positioning it as a candidate for further development in neurodegenerative therapies .
Data Tables
| Activity Type | Description |
|---|---|
| GABAAR Antagonism | Yes |
| Neuroprotective Effects | Yes |
| Immunomodulatory Actions | Potentially |
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Key Characteristics
- Molecular Formula : C₁₄H₂₆N₂O₃
- Molecular Weight : 270.37 g/mol
- Solubility: Likely polar aprotic solvent-soluble (e.g., DMSO, methanol), inferred from analogs .
- Synthetic Utility: The amino group enables further functionalization (e.g., amide coupling, Schiff base formation), while the tert-butyl carbamate offers stability during synthesis .
The following table compares tert-butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate with structurally related spirocyclic compounds, highlighting differences in substituents, heteroatom positions, and physicochemical properties.
Key Findings from Comparative Analysis
Substituent Effects on Reactivity: The 4-amino group in the target compound enhances nucleophilicity compared to 9-oxo (CAS 873924-08-4) or 9-hydroxy (CAS 918644-73-2) analogs, enabling direct participation in coupling reactions . Diazaspiro derivatives (e.g., 2,9-diaza) exhibit increased basicity due to additional nitrogen atoms, influencing solubility and binding affinity in biological systems .
Impact of Heteroatom Position :
- Compounds with 1-oxa-9-aza (target) vs. 3-oxa-9-aza (CAS 1259489-90-1) show distinct ring strain and hydrogen-bonding capabilities, affecting conformational stability .
- The 4-benzyl-3-oxo-1-oxa-4,9-diaza analog (CAS 1352925-95-1) demonstrates enhanced lipophilicity (logP ~3.5), making it suitable for membrane permeability studies .
Synthetic Accessibility :
- The tert-butyl carbamate group simplifies purification via flash chromatography (FCC), as seen in analogs with yields up to 32% .
- Buchwald-Hartwig coupling (e.g., in triazaspiro derivatives) introduces complexity but enables diversification for structure-activity relationship (SAR) studies .
1-oxa-4,9-diaza derivatives are explored as METTL3 inhibitors, highlighting the role of spirocyclic scaffolds in epigenetic drug discovery .
Biological Activity
Chemical Identity and Structure
- IUPAC Name : tert-butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
- CAS Number : 1250994-52-5
- Molecular Formula : C14H26N2O3
- Molecular Weight : 270.37 g/mol
- Purity : 97% .
This compound is recognized for its unique spirocyclic structure, which contributes to its biological activity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurological and pain pathways. Research indicates that compounds with similar structural motifs often exhibit activity as dual μ-opioid receptor agonists and σ1 receptor antagonists, suggesting potential applications in pain management .
Pharmacological Properties
- Analgesic Effects : Studies have shown that derivatives of this compound may provide analgesic effects by modulating pain pathways via opioid receptors .
- Neuroprotective Activity : The compound's ability to interact with sigma receptors suggests it may also have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties, although further research is needed to elucidate this aspect fully.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
-
Pain Management Research :
- A study highlighted the effectiveness of spirocyclic compounds in reducing pain responses in animal models, with a focus on μ-opioid receptor activation .
- The compound's structural analogs were tested for their efficacy in reducing inflammatory pain, showing promising results in inhibiting pain pathways.
- Neuroprotective Studies :
- Antimicrobial Activity :
Summary Table of Biological Activities
Q & A
Q. Key Conditions :
- Temperature control (<25°C) during Boc protection to prevent side reactions.
- Use of anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis of reactive intermediates.
- Purification via column chromatography or recrystallization to isolate high-purity product (>95%) .
What spectroscopic and crystallographic methods are employed to confirm the structure and stereochemistry of this spirocyclic compound?
Basic Research Question
Spectroscopic Analysis :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments and carbon frameworks. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1680–1720 cm<sup>-1</sup>) and amine N-H bonds (~3300 cm<sup>-1</sup>) .
Q. Crystallography :
- Single-crystal X-ray diffraction (SHELX programs) resolves stereochemistry and spirocyclic geometry. The spiro junction angle (e.g., 85–95°) and hydrogen-bonding networks validate the structure .
How does the compound’s spirocyclic architecture influence its reactivity in nucleophilic substitution and oxidation reactions?
Basic Research Question
The spirocyclic framework imposes steric constraints that modulate reactivity:
- Nucleophilic Substitution : The amino group’s accessibility determines reaction rates. Steric hindrance from the Boc group slows substitution at the 4-position, favoring regioselective modifications .
- Oxidation : The 1-oxa ring’s oxygen atom stabilizes transition states during oxidation (e.g., using KMnO4), forming ketones or lactams without ring degradation .
Example : Oxidation of the amino group yields imine intermediates, which can be trapped for further functionalization .
What strategies are effective in resolving contradictory reports about this compound’s activity at GABAA receptors versus other neurological targets?
Advanced Research Question
Conflicting biological data often arise from:
- Salt Forms : Freebase vs. hydrochloride salts alter solubility and receptor affinity. Standardize salt forms in assays .
- Stereoisomerism : Chiral centers (if present) may produce enantiomers with divergent activities. Use enantiopure samples and chiral HPLC for validation .
- Assay Conditions : Varying pH, temperature, or cell lines (e.g., HEK293 vs. neuronal primary cells) affect receptor binding. Replicate studies under identical conditions .
Q. Methodological Solution :
- Conduct comparative dose-response curves across assays.
- Use radioligand binding studies (e.g., <sup>3</sup>H-muscimol for GABAA) to quantify receptor affinity .
What experimental design considerations are critical when optimizing catalytic asymmetric synthesis of this chiral spirocyclic scaffold?
Advanced Research Question
Catalyst Selection :
Q. Key Parameters :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance catalyst-substrate interactions.
- Temperature : Lower temperatures (e.g., –20°C) improve enantiomeric excess (ee) by slowing racemization .
Example : Asymmetric Heck coupling of bromo-spiro intermediates with Pd catalysts achieves >90% ee .
How can researchers reconcile discrepancies in published biological activity data arising from differing salt forms or stereoisomeric mixtures?
Advanced Research Question
Analytical Workflow :
Purity Assessment : Use LC-MS to confirm compound integrity (>98% purity).
Salt Characterization : <sup>19</sup>F NMR or ion chromatography identifies counterions (e.g., trifluoroacetate vs. hydrochloride) .
Stereochemical Analysis : Chiral SFC (supercritical fluid chromatography) resolves enantiomers and quantifies ee .
Q. Biological Replication :
- Test all salt forms and stereoisomers in parallel using standardized assays (e.g., patch-clamp electrophysiology for GABAA activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
